2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide 2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide
Brand Name: Vulcanchem
CAS No.: 2034580-58-8
VCID: VC4999724
InChI: InChI=1S/C18H17FN4O2/c19-15-4-2-1-3-14(15)17(24)23-12-5-7-13(8-6-12)25-18-16(11-20)21-9-10-22-18/h1-4,9-10,12-13H,5-8H2,(H,23,24)
SMILES: C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3C#N
Molecular Formula: C18H17FN4O2
Molecular Weight: 340.358

2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide

CAS No.: 2034580-58-8

Cat. No.: VC4999724

Molecular Formula: C18H17FN4O2

Molecular Weight: 340.358

* For research use only. Not for human or veterinary use.

2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide - 2034580-58-8

Specification

CAS No. 2034580-58-8
Molecular Formula C18H17FN4O2
Molecular Weight 340.358
IUPAC Name N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-fluorobenzamide
Standard InChI InChI=1S/C18H17FN4O2/c19-15-4-2-1-3-14(15)17(24)23-12-5-7-13(8-6-12)25-18-16(11-20)21-9-10-22-18/h1-4,9-10,12-13H,5-8H2,(H,23,24)
Standard InChI Key CNIPNBJETGKFID-JOCQHMNTSA-N
SMILES C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3C#N

Introduction

Overview of the Compound

2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide is a synthetic organic molecule characterized by:

  • Functional Groups:

    • A fluorine atom attached to a benzamide core.

    • A cyanopyrazine moiety linked via an ether bond to a cyclohexyl group.

    • A secondary amide functional group.

  • Stereochemistry:

    • The designation (1r,4r) indicates specific stereochemical configurations at the cyclohexyl ring, which can influence biological activity.

Potential Applications

Compounds with similar structures are often explored for their pharmacological properties, including:

  • Anti-inflammatory Activity:

    • Benzamide derivatives are known to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.

  • Anticancer Properties:

    • Fluorinated aromatic compounds are frequently studied for their ability to inhibit tumor growth due to enhanced lipophilicity and metabolic stability.

  • Antimicrobial Activity:

    • Pyrazine derivatives exhibit antibacterial and antifungal properties by disrupting microbial enzymatic pathways.

Structural Insights

The molecular structure suggests potential for high specificity in binding interactions with biological targets due to:

  • Fluorine Atom:

    • Enhances metabolic stability and binding affinity through hydrogen bonding or dipole interactions.

  • Cyanopyrazine Group:

    • Provides electron-withdrawing properties that may enhance reactivity and interaction with active sites of enzymes.

  • Cyclohexyl Ring:

    • Contributes rigidity and hydrophobicity, often improving receptor binding.

Research Techniques for Characterization

Compounds like this are typically analyzed using:

TechniquePurpose
1H/13C NMR SpectroscopyConfirms structural details and stereochemistry.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyIdentifies functional groups (e.g., C≡N stretch for cyanopyrazine).
X-ray CrystallographyProvides precise stereochemical configurations.

Future Research Directions

Given its structural features, this compound could be explored further for:

  • Molecular Docking Studies:

    • To predict its binding affinity with proteins like kinases or receptors.

  • Biological Assays:

    • Evaluating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents on the benzamide or pyrazine moieties to optimize activity.

If you have access to specific studies or data regarding this compound, further insights can be provided based on experimental results or computational modeling findings.

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